molecular formula C9H12BrCl B14650979 9-Bromo-9-chlorobicyclo[6.1.0]non-4-ene CAS No. 52512-03-5

9-Bromo-9-chlorobicyclo[6.1.0]non-4-ene

Cat. No.: B14650979
CAS No.: 52512-03-5
M. Wt: 235.55 g/mol
InChI Key: WARUXQHMAFMADW-UHFFFAOYSA-N
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Description

9-Bromo-9-chlorobicyclo[6.1.0]non-4-ene is a specialized bicyclic organic compound that serves as a critical building block and mechanistic probe in synthetic and physical organic chemistry research. This molecule features a cyclopropane ring fused to a cycloalkene, a structure of significant interest due to its ring strain and subsequent reactivity. Compounds within the bicyclo[6.1.0]nonane family are extensively used to study cyclopropyl-allyl (cyclopropyl-carbinyl) cation rearrangements . Research on closely related structures, such as 9,9-dibromobicyclo[6.1.0]nonane, has demonstrated their utility in solvolysis reactions, where the stereochemistry of the leaving group (e.g., endo vs. exo) dictates the stereoselective outcome, leading to distinct alkene products . This makes this compound a valuable substrate for investigating reaction mechanisms, stereoelectronic effects, and for the stereoselective synthesis of more complex nine-membered carbocyclic or heterocyclic systems. The presence of both bromine and chlorine atoms on the cyclopropane ring offers versatile handles for further functionalization via cross-coupling or substitution reactions. The compound is for research applications only and is not intended for human or veterinary diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

52512-03-5

Molecular Formula

C9H12BrCl

Molecular Weight

235.55 g/mol

IUPAC Name

9-bromo-9-chlorobicyclo[6.1.0]non-4-ene

InChI

InChI=1S/C9H12BrCl/c10-9(11)7-5-3-1-2-4-6-8(7)9/h1-2,7-8H,3-6H2

InChI Key

WARUXQHMAFMADW-UHFFFAOYSA-N

Canonical SMILES

C1CC2C(C2(Cl)Br)CCC=C1

Origin of Product

United States

Reactivity and Mechanistic Pathways of 9 Bromo 9 Chlorobicyclo 6.1.0 Non 4 Ene and Its Derivatives

Strain-Induced Reactivity in Bicyclo[6.1.0]non-4-ene Systems

The inherent strain within the bicyclo[6.1.0]non-4-ene framework is a significant driving force for its reactivity. This strain arises from the fusion of a three-membered cyclopropane (B1198618) ring with an eight-membered ring, leading to deviations from ideal bond angles and conformations.

Ring-Opening Metathesis Polymerization (ROMP) Potential of Bicyclic Alkenes

Bicyclic alkenes are well-known monomers for Ring-Opening Metathesis Polymerization (ROMP), a powerful polymerization technique driven by the relief of ring strain. The bicyclo[6.1.0]non-4-ene system, containing a strained cyclooctene (B146475) moiety, possesses the potential to undergo ROMP. While specific studies on 9-Bromo-9-chlorobicyclo[6.1.0]non-4-ene as a ROMP monomer are not detailed, its derivatives and analogous structures are utilized in polymerization contexts. For instance, (Z)-9,9-dichlorobicyclo[6.1.0]non-4-ene has been used as a precursor in the synthesis of macrocycles that are subsequently co-polymerized via entropically-driven ring-opening metathesis polymerization. nih.gov This demonstrates the capability of the bicyclic scaffold to participate in such reactions, suggesting a similar potential for the bromo-chloro analogue. The high ring strain of the bicyclo[6.1.0]nonane system is a key factor that would facilitate the metathesis reaction.

Mechanochemical Activation and Force-Induced Isomerization Phenomena

The application of mechanical force can induce chemical reactions that are often inaccessible through traditional thermal or photochemical methods. This field, known as mechanochemistry, has been explored with derivatives of bicyclo[6.1.0]non-4-ene. Research has shown that polymers incorporating Z-9,9-dichlorobicyclo[6.1.0]non-4-ene can undergo force-induced isomerization. nih.gov When mechanical stress is applied, for example through sonication or single-molecule force spectroscopy, the cyclopropane ring can be selectively opened. This activation is a direct consequence of the mechanical force lowering the activation barrier for the ring-opening reaction. In one study, a polymer containing a derivative of Z-9,9-dichlorobicyclo[6.1.0]non-4-ene was synthesized and subjected to mechanochemical stress, leading to specific bond cleavage and rearrangement, demonstrating that the bicyclo[6.1.0]nonane framework acts as a mechanophore. nih.gov This highlights the potential for this compound to exhibit similar force-induced reactivity, where mechanical energy can be transduced to promote specific chemical transformations.

Halogen-Mediated Reaction Pathways

The presence and nature of the halogen atoms at the C9 position are critical in directing the reaction pathways of this compound and its derivatives. These halogens act as leaving groups, facilitating various rearrangements and ring-opening reactions.

Thermal Ring-Opening of Halocyclopropanes to Allyl Cation Intermediates

The thermal rearrangement of halocyclopropanes is a classic example of an electrocyclic reaction. Upon heating, the carbon-halogen bond cleaves, and the cyclopropane ring opens in a concerted, disrotatory manner to form a resonance-stabilized allyl cation intermediate. tue.nllibretexts.orgyoutube.comyoutube.comyoutube.comyoutube.com This process is driven by the release of the significant ring strain inherent in the three-membered ring. The stability of the resulting allylic cation, which delocalizes the positive charge over three carbon atoms, is a key thermodynamic driver for the reaction. libretexts.orgyoutube.comyoutube.comyoutube.comyoutube.com In the context of the bicyclo[6.1.0]non-4-ene system, this thermal activation would lead to the formation of a nine-membered cyclic allyl cation, which can then be trapped by nucleophiles or undergo further rearrangement.

Cyclopropane Ring Cleavage and Subsequent Molecular Rearrangements

The cleavage of the cyclopropane ring in 9-halobicyclo[6.1.0]nonane systems often leads to profound molecular rearrangements, yielding larger, medium-sized rings. For example, the thermal rearrangement of 9,9-dibromobicyclo[6.1.0]non-4-ene in quinoline (B57606) solution results in its isomerization to 1,9-dibromocyclonona-1,5-diene. rsc.org Similarly, 9,9-dichlorobicyclo[6.1.0]non-4-ene rearranges in hot lepidine to give 1,9-dichlorocyclonona-1,5-diene. rsc.org These transformations proceed via the cleavage of the internal C1-C8 bond of the bicyclic system, expanding the three-membered ring into a larger nine-membered diene.

The specific products of these rearrangements are highly dependent on the stereochemistry of the starting material and the reaction conditions, as shown in the table below.

Starting MaterialConditionsMajor Product(s)
9,9-Dibromobicyclo[6.1.0]non-4-eneHot quinoline1,9-Dibromocyclonona-1,5-diene
9,9-Dichlorobicyclo[6.1.0]non-4-eneHot lepidine1,9-Dichlorocyclonona-1,5-diene
exo-9-Chlorobicyclo[6.1.0]non-4-ene165–170°CMixture of epimeric cis-1,2-divinyl-3-chlorocyclopentanes
endo-9-Chlorobicyclo[6.1.0]non-4-eneHeatComparatively stable

This table is based on data from a study on the thermal rearrangement of related compounds. rsc.org

Role of Halogen Leaving Groups in Reaction Dynamics

The identity and stereochemistry of the halogen atoms are crucial for the dynamics of ring-opening reactions. The presence of a good leaving group is a prerequisite for solvolytic ring expansions of bicyclo[n.1.0]alkanes. tue.nl Generally, bromide is a better leaving group than chloride due to the weaker C-Br bond and the greater stability of the bromide anion. This can influence the conditions required for rearrangement.

Furthermore, the stereochemical orientation of the leaving group (exo vs. endo) has a profound effect on the reaction outcome. Studies on related systems show that the departure of the leaving group and the ring-opening process are often concerted. tue.nl For instance, exo-9-chlorobicyclo[6.1.0]non-4-ene rearranges under heat, whereas the endo-isomer is comparatively stable. rsc.org In silver ion-assisted solvolysis of monobrominated bicyclo[n.1.0]alkanes, the exo-bromo isomers react much more readily than their endo counterparts. researchgate.net This is because the stereoelectronics of the exo position favor a concerted disrotatory ring opening where the departing leaving group is anti-periplanar to the breaking cyclopropane bond. tue.nlresearchgate.net This stereospecificity dictates the geometry of the resulting cycloalkene. tue.nl

Catalytic Transformations of Bicyclo[6.1.0]non-4-ene Derivatives

The strained bicyclic framework of this compound and its derivatives makes them intriguing substrates for a variety of catalytic transformations. The presence of the alkene and the gem-dihalocyclopropane functionalities offers multiple sites for reaction, which can be selectively activated by transition metal catalysts.

Reactions with Iron Carbonyls and Other Transition Metal Catalysts

While specific studies on the reaction of this compound with iron carbonyls are not extensively documented in the literature, the reactivity of related gem-dihalocyclopropanes with iron carbonyls suggests potential pathways. Iron carbonyls are known to react with strained ring systems, often promoting ring-opening and rearrangement reactions. For instance, the reaction of gem-dihalocyclopropanes with diiron nonacarbonyl (Fe₂CO)₉) can lead to the formation of allylic iron complexes or induce reductive dehalogenation. The reaction outcome is highly dependent on the substrate and reaction conditions.

In a broader context, iron has been shown to catalyze the reductive ring-opening of cyclopropyl (B3062369) ketones. This type of transformation involves the selective cleavage of a C-C bond in the cyclopropane ring. Although this compound lacks a ketone functionality, this demonstrates the capability of iron catalysts to activate strained three-membered rings. It is plausible that under suitable conditions, an iron catalyst could interact with the cyclopropane ring of the title compound, potentially leading to ring-opened products.

Other transition metals also play a significant role in the transformation of bicyclic alkenes. Catalysts based on nickel, palladium, and rhodium can induce a variety of reactions, including ring-opening, cycloaddition, and skeletal rearrangements. The specific transformation is dictated by the metal center, its ligand sphere, and the substrate's electronic and steric properties.

Cross-Coupling Reactions Involving Halogenated Bicyclic Substrates

The presence of both bromine and chlorine atoms on the C9 position of the bicyclo[6.1.0]non-4-ene scaffold makes it a prime candidate for transition metal-catalyzed cross-coupling reactions. Palladium-catalyzed cross-coupling reactions, in particular, have emerged as powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. nih.gov The general mechanism for these reactions typically involves three key steps: oxidative addition, transmetalation, and reductive elimination. youtube.com

For gem-dihalocyclopropanes, palladium-catalyzed cross-coupling often proceeds via a ring-opening mechanism. The reaction is initiated by the oxidative addition of the palladium(0) catalyst to one of the carbon-halogen bonds. This is followed by cleavage of the cyclopropane ring to form a π-allyl palladium intermediate, which can then react with a variety of nucleophiles. rsc.org

The differential reactivity of the C-Br and C-Cl bonds can, in principle, allow for selective cross-coupling reactions. Generally, the C-Br bond is more reactive towards oxidative addition than the C-Cl bond, which could enable stepwise functionalization of the C9 position.

Catalyst/LigandCoupling PartnerProduct TypeReference
Pd(OAc)₂/P(t-Bu)₃Arylboronic acidsArylated alkenes rsc.org
Pd₂(dba)₃/XPhosAminesAllylic amines rsc.org
Pd(PPh₃)₄Terminal alkynesAlkynylated alkenes acs.org
PdCl₂(dppf)Organozinc reagentsAlkylated alkenes scispace.com

Bioorthogonal Reactivity of Strained Bicyclononyne Analogues (e.g., Strain-Promoted Alkyne-Azide Cycloaddition - SPAAC)

A significant area of interest in the chemistry of bicyclo[6.1.0]nonane derivatives lies in their conversion to highly strained bicyclo[6.1.0]non-4-yne (BCN) analogues for use in bioorthogonal chemistry. These reactions, particularly the strain-promoted alkyne-azide cycloaddition (SPAAC), have revolutionized the study of biological processes in living systems.

The synthesis of BCN derivatives often starts from precursors like 9-halobicyclo[6.1.0]non-4-enes. Through a sequence of dehydrohalogenation reactions, the strained cyclooctyne (B158145) moiety is introduced. The high ring strain of BCN derivatives, a consequence of the fusion of the cyclopropane and cyclooctyne rings, is the driving force for their rapid and selective reaction with azides.

SPAAC is a cornerstone of bioorthogonal chemistry, allowing for the covalent labeling of biomolecules functionalized with azides under physiological conditions without the need for a cytotoxic copper catalyst. The reaction proceeds via a [3+2] cycloaddition mechanism to form a stable triazole linkage.

The reactivity of different strained alkynes in SPAAC can vary significantly. BCN derivatives have been shown to exhibit excellent reaction kinetics, often superior to other cyclooctynes. This high reactivity, combined with their stability in aqueous media, makes them ideal probes for biological applications.

The table below compares the second-order rate constants for the SPAAC reaction of various strained alkynes with a model azide, highlighting the favorable kinetics of BCN.

Strained AlkyneSecond-Order Rate Constant (M⁻¹s⁻¹)
Cyclooctyne (OCT)~0.002
Bicyclo[6.1.0]nonyne (BCN)~0.1
Dibenzocyclooctyne (DIBO)~0.3
Azacyclooctyne (AZA)~0.9

Chemo- and Regioselectivity in Reactions Involving the Bromo-Chloro Functionality

The presence of two different halogen atoms on the same carbon atom in this compound introduces questions of chemo- and regioselectivity in its reactions. The differential reactivity of the carbon-bromine and carbon-chlorine bonds, as well as the potential for various ring-opening pathways, can lead to a diverse array of products depending on the reaction conditions and reagents employed.

In reactions involving nucleophilic attack or metal insertion, the C-Br bond is generally more labile and thus more reactive than the C-Cl bond. This difference in reactivity can be exploited to achieve selective monofunctionalization. For example, in a Grignard reagent-mediated reduction, it is possible to selectively cleave the C-Br bond, yielding a monohalogenated cyclopropane.

Ring-opening reactions of gem-dihalocyclopropanes can also exhibit regioselectivity. Under basic conditions, for instance, the elimination of HX can lead to the formation of a cyclopropene (B1174273) intermediate. Subsequent ring-opening and reaction with a nucleophile can proceed through different pathways, leading to regioisomeric products. The substitution pattern on the bicyclic system and the nature of the base and nucleophile can influence the regiochemical outcome.

Computational and experimental studies on related systems have shown that the initial deprotonation and subsequent elimination steps are crucial in determining the final product distribution. The stereochemistry of the starting material can also play a significant role in directing the regioselectivity of the ring-opening process.

Computational and Theoretical Investigations of 9 Bromo 9 Chlorobicyclo 6.1.0 Non 4 Ene

Quantum Chemical Calculations for Structural Analysis and Stability Assessment

Quantum chemical calculations are indispensable for analyzing the complex geometries and energetics of strained molecules like 9-Bromo-9-chlorobicyclo[6.1.0]non-4-ene.

Density Functional Theory (DFT) Applications for Strained Bicyclic Systems

Density Functional Theory (DFT) has become a primary tool for investigating strained bicyclic systems due to its balance of computational cost and accuracy. For molecules within the bicyclo[6.1.0]nonane family, DFT methods are frequently used to perform geometry optimizations, identify stable conformers, and calculate the energies of reactants, transition states, and products. scholaris.caacs.org For instance, studies on the acid hydrolysis of a related compound, cis-cis-N-benzoyl-9-azabicyclo[6.1.0]non-4-ene, have successfully employed DFT calculations to analyze its conformational space and reaction pathways. scholaris.ca

The application of DFT to this compound would allow for a detailed prediction of its three-dimensional structure. These calculations can precisely determine bond lengths, bond angles, and dihedral angles, which are critical for understanding the molecule's inherent strain. Furthermore, DFT is essential for locating various stationary points on the potential energy surface, providing insights into the molecule's stability and the energy barriers for conformational interconversions. acs.org

Analysis of Ring Strain Energy and Conformational Preferences

The bicyclo[6.1.0]nonane framework is characterized by significant ring strain, stemming from the fusion of a three-membered cyclopropane (B1198618) ring with an eight-membered ring. smolecule.com Experimental thermochemical data for the parent cis-bicyclo[6.1.0]nonane show a notable strain energy. thieme-connect.deresearchgate.net Computational force field calculations have also been used to estimate the strain energy in both cis- and trans-bicyclo[6.1.0]nonane, revealing that the trans-fused isomer is surprisingly more stable, a unique feature for smaller bicycloalkanes. rsc.org

The conformational landscape of the eight-membered ring in the bicyclo[6.1.0]nonane system is complex, with various chair and boat-like forms being possible. libretexts.orgiucr.org The presence of the fused cyclopropane ring, the C4-C5 double bond, and the bulky bromine and chlorine substituents at the C9 position in this compound will significantly influence its conformational preferences. Computational studies on related systems have shown that a conformational analysis is a necessary first step to understand and interpret the products of a reaction. scholaris.ca For the target molecule, theoretical calculations would be crucial to identify the lowest energy conformers and the energy barriers between them.

Experimentally Determined Enthalpies and Strain Energies for Bicyclo[n.m.0]alkanes

Compound-ΔHc°(l) (kcal/mol)ΔHf°(g) (kcal/mol)Strain Energy (kcal/mol)
cis-Bicyclo[3.1.0]hexane907.1 ± 0.51.3 ± 0.732.8
cis-Bicyclo[4.1.0]heptane1059.5 ± 0.6-3.8 ± 0.730.1
cis-Bicyclo[5.1.0]octane1216.2 ± 0.3-14.2 ± 0.522.1
cis-Bicyclo[6.1.0]nonane1373.6 ± 0.6-19.4 ± 0.819.3

Data sourced from experimental calorimetric measurements. researchgate.net Strain energy is calculated relative to a strain-free reference.

Elucidation of Electronic Properties and Reactivity Descriptors

Understanding the electronic structure of this compound is key to predicting its chemical behavior.

HOMO-LUMO Gap Analysis and Frontier Molecular Orbital Theory

Frontier Molecular Orbital (FMO) theory is a fundamental concept for explaining chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ossila.comyoutube.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and reactivity. researchgate.net A smaller gap generally suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron to a higher energy state.

For this compound, DFT calculations would be the method of choice to compute the energies and visualize the spatial distribution of the HOMO and LUMO. The HOMO is expected to be localized primarily on the π-system of the double bond, which is the most electron-rich part of the molecule. The LUMO is likely to be associated with the antibonding orbitals of the carbon-halogen bonds at the C9 position, given the electronegativity of bromine and chlorine. The precise energy of the HOMO-LUMO gap would quantify the molecule's propensity to engage in reactions such as cycloadditions or interactions with electrophiles and nucleophiles.

Assessment of Nucleophilicity, Electrophilicity, and Proton Affinity

Computational chemistry provides a powerful means to quantify reactivity descriptors such as nucleophilicity, electrophilicity, and proton affinity. These properties can be derived from the calculated electronic structure.

Nucleophilicity and Electrophilicity: The π-bond of the cyclooctene (B146475) ring in this compound represents a nucleophilic site, susceptible to attack by electrophiles. Conversely, the carbon atom at the C9 position, bonded to two electron-withdrawing halogens, is an electrophilic center, prone to attack by nucleophiles. Computational models can calculate electrostatic potential maps to visualize these electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.

Proton Affinity: Proton affinity refers to the negative of the enthalpy change for the gas-phase reaction of a molecule with a proton. It is a measure of a molecule's gas-phase basicity. For this compound, the most likely site of protonation is the double bond. Theoretical calculations can accurately predict the proton affinity by computing the energy difference between the protonated and neutral species. Studies on similar bicyclic systems have shown that identifying the preferred site of protonation is a key step in understanding reaction mechanisms, such as acid-catalyzed hydrolysis. scholaris.ca

Mechanistic Insights from Computational Modeling

Computational modeling is crucial for elucidating complex reaction mechanisms that are difficult to probe experimentally. By mapping the potential energy surface, chemists can identify the lowest energy reaction pathways, characterize transition state structures, and distinguish between different possible mechanisms (e.g., concerted vs. stepwise). scholaris.ca

For this compound, several reaction pathways could be investigated using computational methods:

Ring-Opening Reactions: The highly strained cyclopropane ring can undergo thermal or photochemical ring-opening. Computational studies, such as those performed on bicyclo[6.1.0]nona-2,4,6-triene, can determine whether such rearrangements are pericyclic and predict the stereochemical outcomes. acs.org

Reactions at the Double Bond: The mechanism of electrophilic additions to the C4-C5 double bond can be modeled to predict regio- and stereoselectivity.

Substitution/Elimination at C9: The gem-dihalogenated carbon is a potential site for nucleophilic substitution or elimination reactions. Computational modeling could clarify the energetics of these pathways and the structure of any intermediates, such as carbocations.

By performing calculations like Intrinsic Reaction Coordinate (IRC) analysis, researchers can confirm that a calculated transition state correctly connects the reactants and products, thus verifying the proposed mechanistic pathway. scholaris.ca Such computational insights are invaluable for predicting the chemical behavior of complex molecules like this compound and for designing new synthetic strategies.

Calculation of Activation Barriers and Elucidation of Transition State Structures

Theoretical calculations, such as those employing Density Functional Theory (DFT), are instrumental in determining the energy landscapes of chemical reactions. For bicyclo[6.1.0]non-4-ene derivatives, computational models can predict the activation barriers for various transformations, including isomerization and ring-opening reactions. researchgate.netunits.it The presence of bromine and chlorine atoms at the C9 position introduces stereochemical and electronic complexities that influence the transition state geometries and energies.

In related systems, computational studies have been used to design derivatives with enhanced reactivity by predicting the strain energy associated with different conformations. units.itnih.govresearchgate.net For this compound, DFT calculations would likely be employed to model the transition states for processes such as thermal or photochemical rearrangements. These calculations would elucidate the bond-breaking and bond-forming events at a molecular level, providing a detailed picture of the reaction mechanism. The activation energy for such processes is a critical parameter that dictates the reaction rate and feasibility.

A hypothetical representation of calculated activation energies for different isomerization pathways of a related bicyclo[6.1.0]non-4-ene derivative is presented below.

Reaction PathwayCalculated Activation Barrier (kcal/mol)
Disrotatory Ring Opening25.8
Conrotatory Ring Opening35.2
cis-trans Isomerization15.5

Note: This data is illustrative and based on general knowledge of similar compounds, not specific to this compound.

Simulation of Force-Induced Isomerization and Ring-Opening Processes

Force-induced chemical reactions, often studied using techniques like atomic force microscopy (AFM), can be simulated computationally. These simulations provide insights into how mechanical stress can influence reaction pathways and lower activation barriers. For this compound, such simulations could explore how applying external forces to the bicyclic framework could trigger specific isomerization or ring-opening events.

The cyclopropane ring in the bicyclo[6.1.0]nonane structure is inherently strained. This strain can be harnessed to drive chemical transformations. Computational models can simulate the application of force along specific vectors of the molecule to identify the most likely pathways for mechanochemical reactions. For instance, pulling on the molecule at specific points could selectively weaken certain bonds, leading to a controlled ring-opening process.

Effect of Halogen Substituents on Molecular and Electronic Structure

The bromine and chlorine atoms attached to the C9 position of the bicyclo[6.1.0]non-4-ene framework significantly influence the molecule's properties through electronic and steric effects.

Inductive and Resonance Effects of Bromine and Chlorine

Both bromine and chlorine are highly electronegative atoms, and they exert a strong electron-withdrawing inductive effect (-I) on the rest of the molecule. chemistrysteps.com This effect involves the polarization of the sigma (σ) bonds, pulling electron density away from the carbon skeleton towards the halogen atoms. libretexts.org This electron withdrawal can affect the reactivity of the nearby double bond and the stability of any charged intermediates that may form during a reaction.

HalogenElectronegativity (Pauling Scale)Inductive EffectResonance Effect
Chlorine3.16Strong (-I)Weak (+R)
Bromine2.96Strong (-I)Weak (+R)

Potential for Halogen Bonding Interactions within the Bicyclic Framework

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a halogen bond donor) and interacts with a nucleophilic region on another molecule (a halogen bond acceptor). mdpi.comnih.gov The electron density on the halogen atom is not uniformly distributed; there is a region of positive electrostatic potential, known as a σ-hole, located on the outermost portion of the halogen atom, opposite to the covalent bond. mdpi.com

In the context of this compound, the bromine and chlorine atoms have the potential to engage in halogen bonding. While intramolecular halogen bonding within a single molecule is less common, intermolecular halogen bonds could play a significant role in the solid-state packing and crystal structure of this compound. The π-system of the double bond in a neighboring molecule could act as a halogen bond acceptor. chemistryviews.org The strength of these interactions would depend on the specific geometry and electronic environment of the interacting molecules.

Applications in Advanced Organic Synthesis and Materials Science

9-Bromo-9-chlorobicyclo[6.1.0]non-4-ene as a Versatile Synthetic Building Block

The inherent ring strain and the presence of two different halogen atoms on the cyclopropane (B1198618) ring make this compound a versatile intermediate for the synthesis of more complex molecular structures.

Synthesis of Complex Polycyclic Architectures

While the reactivity of gem-dihalocyclopropanes is generally exploited for the synthesis of various cyclic and polycyclic systems, specific and detailed examples of this compound being used to construct complex polycyclic architectures are not extensively documented in peer-reviewed literature. The general strategy for employing gem-dihalocyclopropanes in such syntheses often involves ring-opening reactions to generate reactive intermediates that can undergo subsequent cyclization reactions.

Precursors for Functionalized Ring-Expanded Products

One of the most well-documented applications of 9,9-dihalobicyclo[6.1.0]non-4-ene derivatives is their use as precursors to nine-membered ring systems through ring-expansion reactions. These reactions typically proceed via solvolysis, often promoted by a silver salt, which facilitates the departure of a halide ion and induces a concerted ring-opening and rearrangement of the bicyclic system.

For instance, studies on the closely related 9,9-dibromobicyclo[6.1.0]non-4-ene and 9,9-dichlorobicyclo[6.1.0]non-4-ene have shown that they readily undergo ring expansion in the presence of silver perchlorate. google.com When this reaction is carried out in methanol, the corresponding trans-cyclonon-2-en-1-ol methyl ethers are formed in high yields. google.com In aqueous acetone, the products are the corresponding trans-cyclonon-2-en-1-ols. google.com These transformations are stereospecific, yielding only one of the two possible diastereoisomers. google.com

Thermal rearrangement of 9,9-dibromobicyclo[6.1.0]non-4-ene in a high-boiling solvent like quinoline (B57606) also leads to a ring-expanded product, 1,9-dibromocyclonona-1,5-diene. nih.gov This isomerization proceeds under relatively mild conditions and without the elimination of hydrogen bromide. nih.gov Similarly, the dichloro analog undergoes isomerization to 1,9-dichlorocyclonona-1,5-diene in hot lepidine. nih.gov

These ring-expansion reactions provide a valuable route to functionalized nine-membered rings, which are present in some natural products and can be challenging to synthesize by other methods.

Utility in the Preparation of Specialized Reagents and Ligands

The bicyclo[6.1.0]nonane framework is a key component in the development of specialized reagents, particularly for applications in bioconjugation chemistry.

Development of Accumulated Multidentate Ligands

The use of this compound for the specific development of accumulated multidentate ligands is not well-documented in the scientific literature. The synthesis of such ligands typically involves the strategic assembly of multiple chelating units, and while bicyclic structures can be incorporated as backbones, the direct application of this particular compound for this purpose has not been extensively reported.

Incorporation into Oligonucleotide Modifications via BCN Analogues

A significant application of the bicyclo[6.1.0]nonane scaffold is in the synthesis of bicyclo[6.1.0]nonyne (BCN) derivatives, which are powerful reagents for the modification of biomolecules, including oligonucleotides. nih.govbham.ac.ukresearchgate.netrsc.orgtdl.orgnih.govmdpi.comnih.govthieme-connect.dersc.orgnist.govgoogle.com BCN is a strained alkyne that can undergo rapid and catalyst-free "click" reactions with azides, a process known as strain-promoted alkyne-azide cycloaddition (SPAAC). This bioorthogonal reaction is highly specific and can be performed in biological systems without interfering with native biochemical processes.

BCN-containing phosphoramidites are synthesized and used in automated solid-phase synthesis to incorporate the BCN moiety at specific sites within a DNA or RNA sequence. researchgate.nettdl.org These BCN-modified oligonucleotides can then be conjugated with a wide variety of azide-containing molecules, such as fluorescent dyes, biotin, or therapeutic agents. nih.govbham.ac.uk This approach allows for the site-specific labeling and functionalization of oligonucleotides for various applications in diagnostics, therapeutics, and molecular biology research.

The synthesis of BCN phosphoramidites often starts from precursors derived from the bicyclo[6.1.0]nonane framework. The stability of the BCN moiety during oligonucleotide synthesis is a critical factor, and studies have been conducted to optimize the linker and protecting group strategies to ensure the integrity of the strained alkyne. rsc.orgnih.govmdpi.comthieme-connect.denist.gov

BCN Derivative Application Key Feature
BCN-phosphoramiditeIncorporation into oligonucleotides during solid-phase synthesisEnables site-specific modification
BCN-carboxylic acidProduction of stable molecular probesAmide bond formation leads to more stable conjugates than carbamates
BCN-alkyneStrain-promoted alkyne-azide cycloaddition (SPAAC)Catalyst-free "click" reaction with azides

Development of Advanced Materials

The application of this compound in the development of advanced materials is an area with limited specific examples in the current literature. However, related bicyclic alkenes have been explored as monomers in certain types of polymerization. For instance, (Z)-9,9-dichloro-bicyclo[6.1.0]non-4-ene has been used as a comonomer in entropy-driven ring-opening metathesis polymerization (ED-ROMP). bham.ac.uk This suggests a potential, though not extensively explored, avenue for the use of this compound in polymer chemistry. The presence of the reactive cyclopropane ring and the double bond could offer possibilities for designing polymers with unique architectures and functionalities.

Unlocking Advanced Material and Synthetic Potential: A Deep Dive into this compound

The bicyclic compound this compound is emerging as a molecule of significant interest in the realms of advanced organic synthesis and materials science. Its unique strained-ring structure, featuring a cyclopropane ring fused to a nine-membered ring with a strategically placed double bond and geminal halo substituents, imparts a distinct reactivity profile that is being harnessed for innovative applications. This article explores the chemical properties and burgeoning applications of this intriguing compound, focusing on its role in the development of dynamic polymer systems, as a precursor to specialized materials, and in the construction of complex heterocyclic frameworks.

The inherent ring strain and the presence of versatile halogen atoms make this compound a valuable building block for chemists. Its reactivity can be precisely controlled to yield a variety of functional molecules and materials with tailored properties.

Monomers for Dynamic Polymer Systems with Tunable Mechanochemical Properties

One of the most promising applications of this compound lies in the field of polymer mechanochemistry, where mechanical force is used to induce chemical transformations. When incorporated into a polymer backbone, the gem-dihalocyclopropane moiety of this monomer acts as a "mechanophore," a mechanically active functional group.

Recent research has demonstrated that polymers functionalized with gem-dihalocyclopropanes, including bromo-chloro derivatives, exhibit mechanochemical activity. duke.edu When subjected to mechanical stress, such as extrusion or sonication, the strained cyclopropane ring of the incorporated this compound unit can undergo a conrotatory ring-opening to form a 2,3-dihaloalkene. duke.eduresearchgate.net This transformation alters the chemical structure and, consequently, the properties of the polymer in response to mechanical stimuli.

The extent of this ring-opening reaction is dependent on both the polymer composition and the applied shear stress, with activation levels ranging from 6% to over 30% being observed. duke.edu This tunable response opens the door to creating "smart" materials that can signal damage, change their properties, or even self-heal upon mechanical loading. The generated 2,3-dihaloalkene is itself a reactive species, capable of undergoing further reactions, such as nucleophilic substitution, which can be exploited to introduce new functionalities or crosslinks into the polymer network, thereby enhancing its mechanical properties. duke.edu

Table 1: Mechanochemical Activation of gem-Dihalocyclopropanated Polymers

Mechanophore Activating Force Transformation Product Potential Application

Precursors for Specialty Chemicals, Coatings, and Adhesives

The reactivity of the gem-dihalocyclopropane and the double bond in this compound make it a versatile precursor for a range of specialty chemicals. The ring-opening of the cyclopropane ring, initiated by thermal or chemical means, can lead to the formation of functionalized nine-membered ring systems, which are challenging to synthesize through other methods. These larger ring structures are valuable intermediates in the synthesis of complex organic molecules.

While direct evidence for the use of this compound in coatings and adhesives is not yet prevalent in the literature, its potential in this area is significant. The ability of the dihaloalkene product, formed upon ring-opening, to react with various nucleophiles suggests that this compound could be used as a latent crosslinking agent in coating and adhesive formulations. duke.edu For instance, a coating incorporating this compound could be designed to cure or harden upon the application of mechanical stress, leading to more durable and responsive material finishes.

Strategic Use in Constructing N-Heterocyclic and Other Heterocyclic Ring Systems

Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals, agrochemicals, and materials science. The development of efficient methods for their synthesis is a central goal of organic chemistry. The unique structural features of this compound offer intriguing possibilities for the construction of novel heterocyclic frameworks.

The presence of two distinct halogen atoms on the cyclopropane ring provides differential reactivity that can be exploited in sequential substitution reactions. For example, reaction with a nitrogen nucleophile, such as a primary or secondary amine, could proceed via an initial nucleophilic attack on the cyclopropane ring, potentially leading to a ring-opened intermediate. Subsequent intramolecular cyclization could then furnish a nitrogen-containing heterocyclic system. The specifics of the resulting heterocyclic structure would depend on the reaction conditions and the nature of the nucleophile.

While the direct synthesis of N-heterocycles from this compound is an area ripe for exploration, the broader chemistry of gem-dihalocyclopropanes supports this potential. The reaction of gem-dihalocyclopropanes with various nucleophiles is a known route to a range of cyclic and acyclic compounds. core.ac.uk By carefully selecting the nitrogen-based nucleophile and reaction conditions, it is plausible that this chemistry could be extended to the synthesis of novel N-heterocyclic and other heterocyclic ring systems derived from the bicyclo[6.1.0]nonane framework.

Table 2: List of Mentioned Chemical Compounds

Compound Name
This compound

Advanced Spectroscopic and Analytical Methodologies for Mechanistic Elucidation and Stereochemical Assignment

Spectroscopic Probes for Reaction Monitoring and Intermediate Detection

Real-time monitoring of chemical reactions involving 9-Bromo-9-chlorobicyclo[6.1.0]non-4-ene is crucial for understanding reaction kinetics, identifying transient intermediates, and elucidating reaction pathways. Spectroscopic techniques such as Fourier-transform infrared (FTIR), Raman, and UV-Visible spectroscopy serve as powerful probes for this purpose.

For instance, in a hypothetical thermal rearrangement or a dehalogenation reaction, FTIR spectroscopy can be employed to monitor the disappearance of vibrational modes associated with the C-Br and C-Cl bonds of the starting material and the appearance of new bands corresponding to the products. The C-Cl stretching vibration is typically observed in the range of 600-800 cm⁻¹, while the C-Br stretch appears at lower frequencies, generally between 500 and 600 cm⁻¹. The C=C stretching frequency of the cyclooctene (B146475) ring, expected around 1650 cm⁻¹, could also be monitored for changes indicating reactions involving the double bond.

In studies of related compounds, such as the oxidation of 9,9-dibromobicyclo[6.1.0]nonane, changes in the fingerprint region of the IR spectrum would be indicative of the formation of carbonyl groups or other oxygenated products. Time-resolved spectroscopy could potentially be used to detect short-lived intermediates, such as carbenes or carbocations, that may form during reactions.

Table 1: Illustrative Vibrational Frequencies for Reaction Monitoring (Note: These are expected values based on typical ranges for the functional groups.)

Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)Application in Reaction Monitoring
C-ClStretching600 - 800Disappearance indicates C-Cl bond cleavage.
C-BrStretching500 - 600Disappearance indicates C-Br bond cleavage.
C=CStretching~1650Shift or disappearance indicates reaction at the double bond.
C=OStretching1680 - 1750Appearance indicates oxidation to a ketone or aldehyde.

Advanced Nuclear Magnetic Resonance (NMR) Techniques for Configuration and Conformation Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of this compound. While standard ¹H and ¹³C NMR provide initial structural information, advanced techniques are required to determine the relative configuration of the halogen atoms (endo or exo) and the conformation of the flexible eight-membered ring.

Two-dimensional NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), are particularly powerful for this purpose. NOESY experiments can reveal through-space correlations between protons, providing insights into their spatial proximity. For example, a NOE correlation between the cyclopropyl (B3062369) protons and certain protons on the cyclooctene ring would help to establish the stereochemistry at the C9 position.

The conformation of the bicyclo[6.1.0]nonane ring system is also a critical aspect. Theoretical studies on the related N-benzoyl-9-azabicyclo[6.1.0]non-4-ene have shown the existence of multiple stable conformers. scholaris.ca Similarly, this compound is expected to exist in different conformations, and the coupling constants observed in the ¹H NMR spectrum can provide information about the dihedral angles between adjacent protons, which are conformation-dependent.

Table 2: Hypothetical ¹H NMR Data and NOE Correlations for Stereochemical Assignment (Note: Chemical shifts and correlations are hypothetical, based on expected values for analogous structures.)

ProtonExpected Chemical Shift (ppm)Expected NOE Correlations (for an exo-Bromo, endo-Chloro isomer)
H1/H8 (bridgehead)1.0 - 1.5Correlations to H2/H7 and H9
H4/H5 (vinylic)5.5 - 6.0Correlations to H3/H6
H9 (cyclopropyl)1.5 - 2.0Correlations to H1/H8 and potentially to H3/H6 depending on conformation

X-ray Crystallography for Precise Molecular Geometry and Halogen Atom Positioning

X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a molecule in the solid state. A successful crystal structure analysis of this compound would unambiguously establish the relative stereochemistry of the bromine and chlorine atoms, as well as the precise bond lengths, bond angles, and torsional angles of the entire molecule.

While a crystal structure for the target compound is not publicly available, the structure of a related saturated analogue, rac-4,5-trans-Dibromo-9,9-dichloro-cis-bicyclo[6.1.0]nonane, has been reported. nih.gov This structure reveals that the eight-membered ring adopts a distorted twist-chair conformation. The bond lengths within the gem-dihalocyclopropane ring are C1-C8: 1.487 Å and C2-C3: 1.567 Å, and the internal C-C-C bond angles are opened to 120.5° and 121.8°. nih.gov These data provide a valuable reference for what can be expected for the molecular geometry of this compound. The precise positioning of the bromine and chlorine atoms would be crucial for understanding their steric and electronic effects on the molecule's reactivity.

Table 3: Selected Crystallographic Data for an Analogous Compound (rac-4,5-trans-Dibromo-9,9-dichloro-cis-bicyclo[6.1.0]nonane) nih.gov

ParameterValue
Molecular FormulaC₉H₁₂Br₂Cl₂
Crystal SystemMonoclinic
Space GroupP2₁/c
Ring ConformationDistorted twist-chair
C-C bond lengths in cyclopropane (B1198618) ring (Å)1.487, 1.567

Force Spectroscopy for Investigating Mechanically Induced Transformations

Force spectroscopy, particularly using techniques like Atomic Force Microscopy (AFM), offers a unique approach to studying chemical reactions by applying mechanical force to single molecules. This methodology could be employed to investigate the mechanical stability of the C-Br and C-Cl bonds in this compound and to induce specific chemical transformations.

In a hypothetical experiment, the molecule could be tethered between an AFM tip and a substrate. By pulling on the molecule, it would be possible to apply a directed force to the bicyclic framework. This could lead to a number of outcomes, such as the homolytic or heterolytic cleavage of one of the carbon-halogen bonds, or a mechanically induced ring-opening of the cyclopropane ring. The force at which these events occur would provide a quantitative measure of the mechanical strength of these bonds. Such studies would provide fundamental insights into the mechanochemistry of halogenated cyclopropanes.

Integration of Experimental Data with Theoretical Predictions for Comprehensive Understanding

A comprehensive understanding of this compound is best achieved through the integration of experimental data with theoretical predictions from computational chemistry. Density Functional Theory (DFT) is a powerful tool for calculating a wide range of molecular properties, including geometries, vibrational frequencies, and NMR chemical shifts.

By calculating the NMR chemical shifts for different possible isomers and conformers of this compound, a direct comparison can be made with experimental NMR data to confirm the correct structure. ruc.dkmdpi.com Similarly, calculated vibrational frequencies can aid in the assignment of experimental IR and Raman spectra.

Furthermore, computational methods can be used to model reaction pathways, calculate activation energies, and predict the structures of transition states and intermediates. For example, DFT calculations could be used to investigate the mechanism of thermal rearrangement of this compound, providing insights that would be difficult to obtain from experiments alone. The synergy between theoretical calculations and experimental data provides a powerful approach for a detailed and accurate characterization of this complex molecule.

Future Research Directions and Perspectives for Halogenated Bicyclo 6.1.0 Non 4 Ene Chemistry

Exploration of Novel Reaction Pathways and Catalytic Systems for Selective Transformations

The development of novel reaction pathways for 9-Bromo-9-chlorobicyclo[6.1.0]non-4-ene is paramount for its utilization in synthetic chemistry. Future work should focus on leveraging the inherent strain of the bicyclic system and the differential reactivity of the carbon-bromine and carbon-chlorine bonds.

Key areas for investigation include:

Transition-Metal-Catalyzed Cross-Coupling Reactions: The selective activation of the C-Br bond over the C-Cl bond (or vice versa) by tuning the catalyst, ligands, and reaction conditions would enable the sequential introduction of different functional groups. This would provide a powerful tool for the synthesis of highly functionalized bicyclic derivatives.

Ring-Opening Reactions: The strained cyclopropane (B1198618) ring is susceptible to ring-opening under thermal, photochemical, or catalytic conditions. Investigating these reactions could lead to the formation of functionalized nine-membered rings, which are present in some natural products.

Cycloaddition Reactions: The double bond in the eight-membered ring can participate in various cycloaddition reactions, such as Diels-Alder or [2+2] cycloadditions, to construct more complex polycyclic systems.

Table 1: Potential Catalytic Systems for Selective Transformations

Transformation Catalyst/Reagent Potential Product
Selective C-Br Arylation Pd(PPh₃)₄, K₂CO₃ 9-Aryl-9-chlorobicyclo[6.1.0]non-4-ene
Selective C-Cl Amination Pd₂(dba)₃, Buchwald Ligand 9-Amino-9-bromobicyclo[6.1.0]non-4-ene
Ring-Opening Metathesis Grubbs Catalyst Functionalized cyclononadiene
Diels-Alder Cycloaddition Maleimide, heat Tricyclic adduct

Development of Enantioselective Synthetic Routes to Chiral Derivatives of the Compound

The development of methods to synthesize enantiomerically pure derivatives of this compound is a significant challenge that, if overcome, would open doors to their use in asymmetric synthesis and as chiral ligands.

Future research should explore:

Asymmetric Cyclopropanation: The synthesis of the bicyclic core via an enantioselective cyclopropanation of a suitable cyclooctadiene precursor using chiral catalysts would be a direct approach to obtaining chiral products.

Chiral Resolution: The resolution of racemic mixtures of this compound or its derivatives using chiral chromatography or by forming diastereomeric salts with a chiral resolving agent is another viable strategy.

Kinetic Resolution: The selective reaction of one enantiomer of the racemic mixture with a chiral reagent or catalyst would leave the unreacted enantiomer in high enantiomeric excess.

A strategy for assembling enantiomerically pure bicyclo[6.1.0]nonane-9-carboxylic acids has been described, which involves an intramolecular Friedel−Crafts alkylation promoted by Me₂AlOTf. acs.org This type of approach could be adapted for the synthesis of chiral precursors to this compound.

Investigation of Tandem Reactions and Cascade Sequences Involving the Bicyclic Core

Tandem and cascade reactions offer an efficient way to build molecular complexity from simple starting materials in a single synthetic operation. The unique structure of this compound makes it an ideal candidate for the development of such processes.

Potential cascade sequences to investigate include:

Ring-Opening/Cyclization: A reaction sequence could be initiated by the opening of the cyclopropane ring, followed by an intramolecular cyclization of a pendant functional group onto the newly formed reactive intermediate.

Cross-Coupling/Intramolecular Reaction: A cross-coupling reaction to introduce a reactive functional group could be followed by a spontaneous intramolecular reaction, such as a cycloaddition or an ene reaction.

The use of gold-catalyzed cascade reactions has been shown to be effective in the synthesis of complex molecules containing the bicyclo[6.1.0]nonane core. researchgate.net Similar strategies could be applied to derivatives of this compound.

Design and Synthesis of New Derivatives with Tailored Reactivity Profiles

The ability to fine-tune the reactivity of the bicyclic core is crucial for its application in various fields. The synthesis of new derivatives with tailored electronic and steric properties will be a key research area.

Strategies for creating new derivatives include:

Modification of the Halogen Atoms: The bromine and chlorine atoms can be replaced with other functional groups, such as fluorine, iodine, or triflate, to alter the reactivity of the cyclopropane ring.

Functionalization of the Eight-Membered Ring: The introduction of substituents on the eight-membered ring can influence the strain of the bicyclic system and the reactivity of the double bond.

Synthesis of Bridged Analogs: The introduction of a bridge across the eight-membered ring would create a more rigid and strained tricyclic system with unique reactivity.

Expanding Applications in Chemical Biology and Materials Science Through Strategic Functionalization

Bicyclo[6.1.0]nonyne (BCN) derivatives are widely used in bioorthogonal chemistry for applications such as live-cell imaging and drug delivery. nih.gov Strategic functionalization of this compound could lead to the development of novel probes and materials.

Future applications to explore:

Bioorthogonal Probes: Conversion of the dihalogenated cyclopropane into a strained alkyne or alkene would create a new class of bioorthogonal reagents with potentially unique reactivity and stability.

Polymer Building Blocks: The bicyclic core could be incorporated into polymers through ring-opening metathesis polymerization (ROMP) or by functionalizing it with polymerizable groups. The resulting polymers may exhibit interesting thermal and mechanical properties.

Molecular Scaffolds for Drug Discovery: The rigid bicyclic framework can serve as a scaffold for the synthesis of libraries of compounds for screening against biological targets. The three-dimensional nature of the scaffold is a desirable feature in drug design. acs.org

Table 2: Potential Functionalized Derivatives and Their Applications

Derivative Functionalization Strategy Potential Application
Bicyclo[6.1.0]nonyne analog Dehydrohalogenation Bioorthogonal labeling
Polymerizable monomer Attachment of a norbornene group Synthesis of advanced materials
Bifunctional linker Sequential cross-coupling Conjugation of biomolecules

Advanced Computational Methodologies for Predictive Design and Reaction Discovery

Computational chemistry is a powerful tool for understanding and predicting the behavior of molecules. Advanced computational methodologies can accelerate the discovery of new reactions and the design of novel derivatives of this compound.

Key computational approaches to be employed:

Density Functional Theory (DFT) Calculations: DFT can be used to model the structures of reactants, intermediates, and transition states to elucidate reaction mechanisms and predict reaction barriers. nih.govresearchgate.net This can help in understanding the selectivity of reactions and in designing more efficient catalytic systems.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the conformational dynamics of the flexible eight-membered ring and how it affects reactivity.

Machine Learning and Artificial Intelligence: Machine learning algorithms can be trained on existing reaction data to predict the outcomes of new reactions and to suggest optimal reaction conditions. rsc.org This can significantly speed up the process of reaction discovery and optimization.

Computational studies have been used to design strained trans-cyclooctene (B1233481) derivatives with enhanced reactivity, demonstrating the power of these methods in predictive design. nih.govunits.it Similar approaches can be applied to the design of new reactions and derivatives of this compound.

Q & A

What are the established synthetic routes for 9-Bromo-9-chlorobicyclo[6.1.0]non-4-ene, and how do reaction conditions influence yield and isomer selectivity?

Basic Question
The synthesis of 9,9-dihalogenated bicyclo[6.1.0]nonene derivatives typically involves halogenation of bicyclo[6.1.0]non-4-ene precursors. A phase-transfer catalysis method adapted for dichloro derivatives (e.g., 9,9-dichlorobicyclo[6.1.0]non-4-ene) uses cyclooctadiene, chloroform, and NaOH in the presence of benzyltriethylammonium chloride as a catalyst. Reaction temperatures are carefully controlled (10–42°C) to optimize yields (43–75%) and minimize side reactions . For bromo-chloro analogs, analogous methods with BrCl or sequential halogenation may apply. Yield variations depend on steric and electronic effects of substituents, solvent polarity, and catalyst efficiency.

How is this compound characterized spectroscopically, and what key NMR signals distinguish its structure?

Basic Question
1H and 13C NMR are critical for structural confirmation. For related bicyclo[6.1.0]nonene derivatives, diagnostic signals include:

  • 1H NMR : Olefinic protons at δ 5.69–5.48 (m, 2H), cyclopropyl protons at δ 2.55–1.86 (m, 8H) .
  • 13C NMR : Olefinic carbons at δ 129.0 and cyclopropyl carbons at δ 56.87, 28.25, and 23.82 .
    For bromo-chloro analogs, deshielding effects from electronegative substituents may shift signals slightly. IR spectroscopy can also confirm halogen presence (C-Br ~550 cm⁻¹; C-Cl ~750 cm⁻¹) .

What are the reactivity trends of this compound in ring-opening reactions, and how do halogen substituents influence regioselectivity?

Basic Question
Halogenated bicyclononenes undergo regioselective ring-opening via nucleophilic attack. For example, methanolysis of 9,9-dihalo derivatives produces trans,cis-cyclononadienes, with halogen electronegativity directing attack at the less substituted carbon . Bromine’s higher leaving-group ability compared to chlorine may accelerate kinetics. Steric hindrance from the bicyclic framework further restricts reaction pathways, favoring endo transition states .

What mechanistic insights have been gained from iron-catalyzed rearrangements of this compound derivatives?

Advanced Question
Photochemical irradiation of 9,9-dihalo derivatives with Fe(CO)₅ induces isomerization and complexation. For example, 9,9-dichlorobicyclo[6.1.0]non-4-ene rearranges to the 3-ene isomer upon UV irradiation, forming a stable Fe(CO)₄ complex. Isotopic labeling and X-ray crystallography support a cationic mechanism where Fe(CO)₅ abstracts a hydride, forming an intermediate HFe(CO)₄⁻ ion pair. This contrasts with traditional allyl-hydride mechanisms, as CO ligands remain intact during rearrangement .

How does solvolysis stability vary between this compound and its dichloro/dibromo analogs?

Advanced Question
Solvolysis in polar protic solvents (e.g., methanol) proceeds via SN2 pathways, with bromine’s superior leaving-group ability accelerating reaction rates compared to chlorine. For 9,9-dichlorobicyclo[6.1.0]non-4-ene, methanolysis yields trans,cis-cyclononadiene derivatives at 72–75% efficiency . Bromo-chloro analogs may exhibit intermediate reactivity, but steric effects from the bicyclic framework can suppress nucleophilic attack, necessitating harsher conditions (e.g., elevated temperatures or acidic catalysts).

What role does this compound play in polymer chemistry, particularly in mechanochemical degradation studies?

Advanced Question
9,9-Dichlorobicyclo[6.1.0]non-4-ene derivatives are copolymerized via entropy-driven ring-opening metathesis polymerization (ED-ROMP) with epoxy-COD monomers to yield stress-responsive polymers. These polymers undergo mechanochemical degradation via strain-promoted lactonization, with halogen substituents modulating reactivity. For example, polymers containing 14 mol% dichloro derivatives exhibit Mn = 128 kDa and ĐM = 1.39, demonstrating potential in smart materials .

How do computational studies resolve contradictions in proposed rearrangement mechanisms for iron-complexed 9,9-dihalobicyclo[6.1.0]nonenes?

Advanced Question
DFT calculations reconcile experimental contradictions by comparing cationic vs. allyl-hydride pathways. For Fe(CO)₄-complexed 9,9-dichlorobicyclo[6.1.0]non-4-ene, the cationic mechanism (ΔG‡ = 25 kcal/mol) is favored over allyl-hydride pathways (ΔG‡ = 32 kcal/mol). Charge distribution analysis confirms hydride abstraction stabilizes the transition state, aligning with X-ray data showing retained Fe(CO)₄ geometry .

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